molecular formula C22H25N5O4 B2787735 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-ethylphenyl)acetamide CAS No. 1775444-06-8

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2787735
CAS No.: 1775444-06-8
M. Wt: 423.473
InChI Key: RNJHDSJZTKEZIF-UHFFFAOYSA-N
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Description

The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-ethylphenyl)acetamide is a heterocyclic hybrid featuring a pyrido[1,2-c]pyrimidine core fused with a 1,2,4-oxadiazole ring and an N-(2-ethylphenyl)acetamide side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capabilities, this heterocycle enhances binding affinity to biological targets .
  • N-(2-Ethylphenyl)acetamide: A lipophilic substituent that may influence solubility and membrane permeability.

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-3-14-9-5-6-10-15(14)23-17(28)13-27-21(29)19(20-24-18(4-2)31-25-20)16-11-7-8-12-26(16)22(27)30/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJHDSJZTKEZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the construction of the pyrido[1,2-c]pyrimidine core. The final step involves the coupling of the acetamide group with the previously synthesized intermediate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-ethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / ID Core Structure Substituents Key Biological Activity (IC50) Reference
Target Compound Pyrido[1,2-c]pyrimidine 5-Ethyl-oxadiazole, N-(2-ethylphenyl) Not reported -
BI 665915 () Pyrazole-pyrimidine 5-Methyl-oxadiazole, dimethylacetamide FLAP binding: <10 nM; LTB4 inhibition: <100 nM
Compound 60 () Benzo[b]oxazolo-oxadiazole 5-Methyl-oxadiazole, pyridine Not reported (optimized for DMPK)
7a–c () Benzo[b][1,4]oxazin-pyrimidine Substituted-phenyl-oxadiazole Not reported (synthesized in 68–74% yields)

Key Observations :

  • Substituent Effects : The ethyl group on the oxadiazole ring in the target compound may enhance metabolic stability compared to methyl substituents in BI 665915 .
  • Acetamide Side Chain : The N-(2-ethylphenyl) group introduces steric bulk compared to dimethylacetamide in BI 665915, which could influence solubility and blood-brain barrier penetration .

Benzothieno-Triazolopyrimidine Acetamides ()

Compounds such as 10a–c (e.g., N-phenyl-2-(benzothieno-triazolopyrimidinylsulfanyl)acetamide) share acetamide moieties but differ in core structure. These derivatives exhibit moderate yields (68–74%) and feature sulfanyl linkages instead of direct oxadiazole fusion . The benzothieno-triazolopyrimidine core may confer distinct electronic properties, altering binding modes compared to the target compound’s pyrido-pyrimidine system.

Pyridazinone and Imidazo-Pyrimidine Derivatives ()

Compounds like 5a–j (pyridazinone-acetamides) and 3h (imidazo[1,2-a]pyrimidine-acrylamide) prioritize hydrogen-bonding interactions via carbonyl groups but lack the oxadiazole motif . The absence of oxadiazole reduces metabolic stability but may improve aqueous solubility.

Research Findings and Methodological Considerations

Challenges in Similarity Assessment ()

  • Structural vs. Functional Similarity: Despite shared oxadiazole and acetamide groups, variations in core scaffolds (e.g., pyrido-pyrimidine vs. benzothieno-triazolopyrimidine) can lead to divergent biological outcomes .

Biological Activity

The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-ethylphenyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole moiety and a pyrido[1,2-c]pyrimidine framework. The presence of these functional groups is crucial in determining its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The oxadiazole ring is known to interact with various biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
CompoundIC50 (µM)Cell Line
Similar Oxadiazole Derivative1.61 ± 1.92A-431
Another Oxadiazole Analog1.98 ± 1.22Jurkat

Antimicrobial Activity

Compounds containing oxadiazole have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Research Findings : In vitro studies have shown that derivatives exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and function .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anticonvulsant Activity

The anticonvulsant potential of similar compounds has been explored using models such as the pentylenetetrazol (PTZ) test:

  • Findings : Certain derivatives showed high protective effects against seizures with effective doses significantly lower than traditional anticonvulsants .

Case Studies

A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities:

  • Study on Antitumor Activity : Compounds were tested against various cancer cell lines (e.g., MCF7, HeLa), showing promising results with IC50 values lower than standard chemotherapeutics like doxorubicin.
  • Antimicrobial Evaluation : A set of synthesized compounds was tested against multiple bacterial strains using the agar diffusion method, revealing notable zones of inhibition.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the oxadiazole and pyrimidine rings significantly influence biological activity:

  • Key Modifications : Substituents on the phenyl ring enhance lipophilicity and improve binding affinity to target proteins involved in apoptosis and cell cycle regulation.

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